

Application Notes and Protocols for Checkerboard Assay: Evaluating Polymyxin Combination Therapy Synergy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Polymyxin**
Cat. No.: **B074138**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the checkerboard assay to assess the synergistic potential of **polymyxin** combination therapies against multidrug-resistant Gram-negative bacteria.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative pathogens presents a significant global health challenge, compelling the re-evaluation of last-resort antibiotics such as **polymyxins** (**Polymyxin** B and Colistin).^[1] However, the increasing incidence of **polymyxin** resistance and concerns regarding their nephrotoxicity have spurred investigations into combination therapies. ^[1] Combining **polymyxins** with other antimicrobial agents can enhance their efficacy, reduce required dosages to minimize toxicity, and prevent the emergence of resistance.^{[1][2]}

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.^{[3][4]} This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter for classifying the nature of the drug interaction as synergistic, additive, indifferent, or antagonistic.^{[3][5]}

Principle of the Checkerboard Assay

The checkerboard method involves a two-dimensional titration of two drugs in a microtiter plate. [4] Serial dilutions of one antibiotic are made along the x-axis, and serial dilutions of a second antibiotic are made along the y-axis.[3] Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.[4]

Synergistic Mechanisms of Polymyxin Combinations

Polymyxins primarily act by disrupting the outer membrane of Gram-negative bacteria.[6] This disruption can facilitate the entry of other antibiotics that would otherwise be excluded, leading to a synergistic effect.[6] For instance, combinations with antibiotics like carbapenems have shown high rates of synergy against *Acinetobacter baumannii*.[7] Other potential mechanisms include the simultaneous inhibition of different essential bacterial pathways.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents

Objective: To determine the MIC of each antibiotic (**Polymyxin B/Colistin** and the partner drug) individually against the test organism.

Materials:

- Test organism (e.g., *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, *Klebsiella pneumoniae*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- **Polymyxin B** or Colistin standard powder
- Partner antibiotic standard powder
- Sterile V-shaped reservoir

- Multichannel pipette
- Incubator (35°C)

Procedure:

- Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5×10^5 CFU/mL in the test wells.[\[3\]](#)
- Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least double the expected MIC.
- Serial Dilutions: Dispense 50 μ L of CAMHB into each well of a 96-well plate.[\[3\]](#) Add 50 μ L of the antibiotic stock solution to the first well of a row/column and perform 2-fold serial dilutions across the plate.
- Inoculation: Inoculate each well with 50 μ L of the prepared bacterial suspension.[\[3\]](#) This will bring the total volume in each well to 100 μ L.
- Controls: Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
- Incubation: Incubate the plate at 35°C for 18-24 hours.[\[3\]](#)
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[\[4\]](#)

Checkerboard Assay Protocol

Objective: To evaluate the in vitro interaction between a **polymyxin** and a partner antibiotic.

Materials:

- Same as for MIC determination.

Procedure:

- Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in the MIC determination protocol to a final concentration of 5×10^5 CFU/mL.[3]
- Plate Setup:
 - Dispense 50 μ L of CAMHB into each well of a 96-well microtiter plate.[3]
 - Along the horizontal axis (e.g., columns 1-10), create serial dilutions of **Polymyxin B** (Drug A). Start with a concentration four to eight times the predetermined MIC.
 - Along the vertical axis (e.g., rows A-G), create serial dilutions of the partner antibiotic (Drug B), also starting at a concentration four to eight times its MIC.[9]
 - The resulting plate will contain a grid of wells with varying concentrations of both drugs.[3]
- Controls:
 - Drug A MIC: Include a row with serial dilutions of Drug A only (e.g., row H).[5]
 - Drug B MIC: Include a column with serial dilutions of Drug B only (e.g., column 11).[5]
 - Growth Control: A well containing only broth and the bacterial inoculum (e.g., well H12).[5]
 - Sterility Control: A well containing only broth.
- Inoculation: Inoculate each well (except the sterility control) with 50 μ L of the prepared bacterial suspension.[3]
- Incubation: Incubate the plate at 35°C for 18-24 hours.[3]
- Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC of each combination is the concentration in the first well that shows no visible growth.

Data Presentation and Analysis

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The interaction between the two antibiotics is quantified by calculating the FIC index.[3][5]

The FIC for each drug is calculated as follows:

- FIC of Drug A (**Polymyxin**) = (MIC of Drug A in combination) / (MIC of Drug A alone)[2]
- FIC of Drug B (Partner Drug) = (MIC of Drug B in combination) / (MIC of Drug B alone)[2]

The FIC Index (FICI) is the sum of the individual FICs:

- FICI = FIC of Drug A + FIC of Drug B[2]

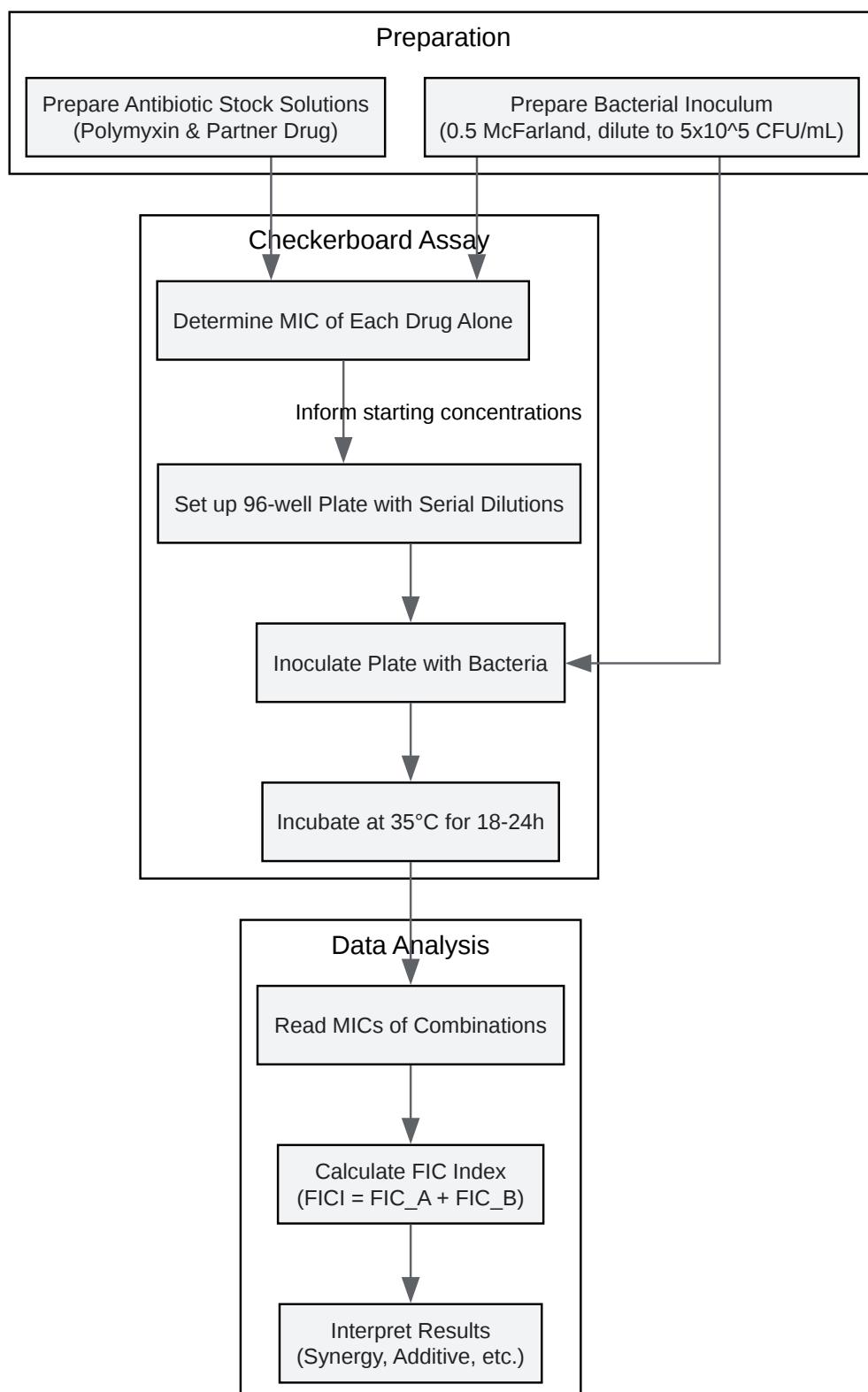
The lowest FICI value is typically reported.[5]

Interpretation of the FIC Index

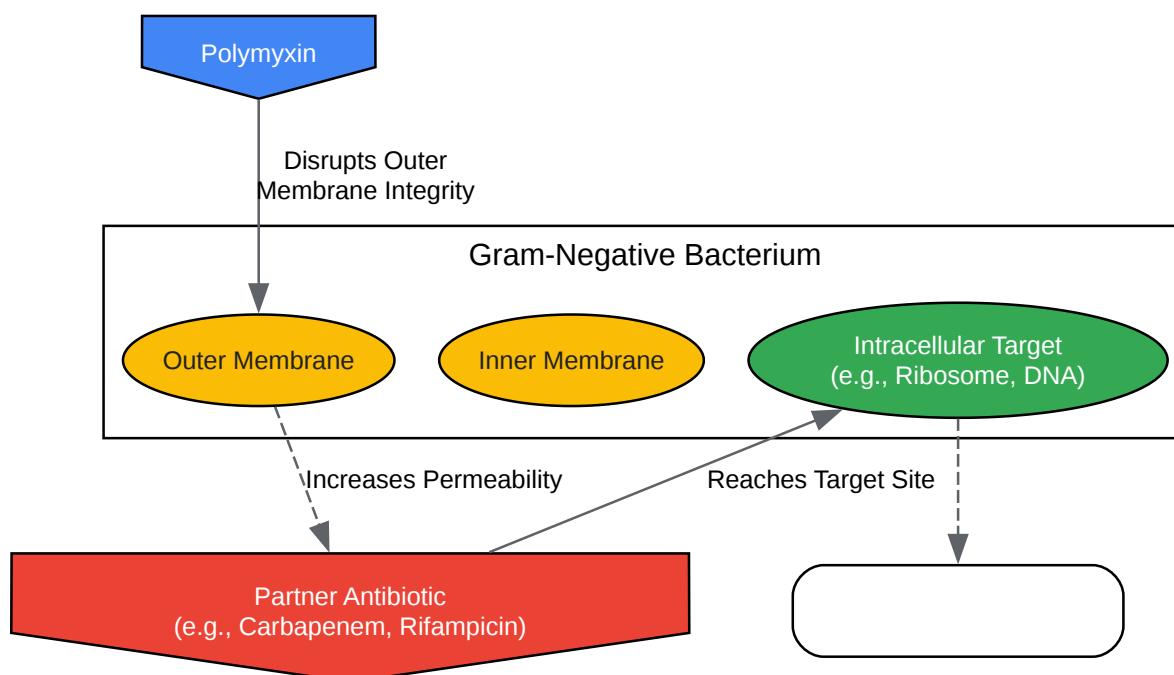
The nature of the interaction is interpreted based on the calculated FICI value.

FICI Value	Interpretation
≤ 0.5	Synergy[3][5]
> 0.5 to ≤ 1.0	Additive[10][11]
> 1.0 to < 4.0	Indifference[5][11]
≥ 4.0	Antagonism[3][5]

Note: Some literature may define the additive range up to 4.0.[12] A range of 0.5 to 1.0 for additivity is more commonly cited.


Example Data Summary

The results of a checkerboard assay can be summarized in a table format for clarity.


Table 1: MICs of Individual and Combined Agents against *P. aeruginosa* Isolate XYZ

Antibiotic	MIC Alone (μ g/mL)	MIC in Combination (μ g/mL)	FIC	FICI	Interpretation
Polymyxin B	2	0.5	0.25	0.5	Synergy
Meropenem	8	2	0.25		

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the checkerboard synergy assay.

[Click to download full resolution via product page](#)

Caption: Mechanism of **polymyxin** combination synergy.

Further Considerations

- Time-Kill Assays: To further characterize a synergistic interaction observed in a checkerboard assay, a time-kill kinetic assay can be performed.^[5] This assay provides information on the rate of bacterial killing over time and can distinguish between bactericidal and bacteriostatic effects.^[5]
- Reproducibility: It is essential to perform checkerboard assays in replicate (e.g., triplicate) to ensure the reproducibility of the results.
- Clinical Correlation: While in vitro synergy is promising, clinical validation is crucial.^[6] Patient characteristics, infection site, and pharmacokinetic/pharmacodynamic properties of the drugs must be considered for successful clinical outcomes.^[1]

The combination of **polymyxins** with other antibiotics is a promising strategy to combat MDR infections.^[8] The checkerboard assay is a fundamental tool for the initial screening and characterization of these combinations, guiding further preclinical and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rational Combinations of Polymyxins with Other Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. transpharmlab.com [transpharmlab.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymyxin Monotherapy vs. Combination Therapy for the Treatment of Multidrug-resistant Infections: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against *Aspergillus fumigatus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Checkerboard Assay: Evaluating Polymyxin Combination Therapy Synergy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074138#checkerboard-assay-for-polymyxin-combination-therapy-synergy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com